molecular formula C10H15N3O2 B1466634 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247742-65-9

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1466634
CAS No.: 1247742-65-9
M. Wt: 209.24 g/mol
InChI Key: OBLCMHUEEANYHO-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole core, a privileged scaffold known for its metabolic stability and ability to engage in hydrogen bonding, which is crucial for designing potent bioactive molecules . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . The cyclohexylmethyl substituent is a lipophilic moiety that can influence the compound's pharmacokinetic properties and enhance binding affinity to hydrophobic pockets in biological targets . Compounds based on the 1,2,3-triazole-4-carboxamide scaffold have been investigated as potent and selective inhibitors of therapeutic targets such as the Pregnane X Receptor (PXR), with applications in overcoming drug-drug interactions . Furthermore, 1,2,3-triazole hybrids have shown significant potential in neurodegenerative disease research, exhibiting inhibitory activity against enzymes like butyrylcholinesterase (BuChE), a target for Alzheimer's disease therapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the supplied safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(cyclohexylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLCMHUEEANYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview:
The most widely used and efficient method for synthesizing 1-(cyclohexylmethyl)-1H-1,2,3-triazole derivatives is the CuAAC reaction. This method involves the regioselective cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst, producing 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and selectivity.

Typical Procedure:

  • Reactants:
    • Cyclohexylmethyl azide or cyclohexylmethyl alkyne derivative
    • Appropriate alkyne or azide partner (e.g., ethyl propiolate or β-ketoester derivatives)
  • Catalyst: Copper(I) salts or copper powder (Cu(0) source)
  • Solvent: Commonly used solvents include dichloromethane, 1,4-dioxane, or aqueous mixtures
  • Conditions: Room temperature to moderate heating (25–80°C), sometimes under continuous flow for scale-up and safety
  • Outcome: Formation of 1,4-disubstituted 1,2,3-triazoles with the carboxylic acid functionality introduced either directly or via subsequent hydrolysis of ester intermediates

Advantages:

  • High regioselectivity for 1,4-substitution
  • Mild reaction conditions compatible with various functional groups
  • Scalability demonstrated in continuous-flow setups for gram-scale production with improved safety handling azides

Example:
A continuous-flow synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives using copper powder as the Cu(I) source achieved high yields and gram-scale production with residence times as short as 1.5 minutes, demonstrating the efficiency and safety of this approach.

One-Pot Multi-Component Synthesis

Approach:
Recent advances include three-component one-pot syntheses involving:

  • Terminal alkynes
  • Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃)
  • β-Ketoesters or other carbonyl compounds (e.g., ethyl acetoacetate)

This method allows direct formation of 1,2,3-triazole-4-carboxylic acids by cycloaddition followed by in situ transformations.

Key Features:

  • Use of copper catalysis with additives such as acetic acid and bases for reaction acceleration and selectivity
  • High yields (67–95%) at room temperature or mild heating
  • Functional group tolerance allowing structural diversification of the triazole ring substituents

Mechanism Insights:
The azide and alkyne undergo regioselective 1,3-dipolar cycloaddition to form a triazoline intermediate, which then aromatizes to the triazole ring. Subsequent hydrolysis or oxidation steps convert ester or intermediate groups to the carboxylic acid functionality.

Functional Group Transformations Post-Triazole Formation

After the triazole ring is constructed, further chemical modifications are often employed to introduce or modify the carboxylic acid group:

  • Hydrolysis of Esters:
    Ester intermediates (e.g., ethyl esters) formed during cycloaddition can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

  • Oxidation Reactions:
    Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize methyl or other substituents on the triazole ring to carboxylic acids.

  • Conversion to Acid Chlorides:
    Treatment of the carboxylic acid with thionyl chloride (SOCl₂) produces acid chlorides, which serve as intermediates for further derivatization or coupling reactions.

Alternative Synthetic Routes

  • Hydrazone-Based Synthesis:
    Metal-free methods involve the condensation of amines with α,α-dichlorotosyl hydrazones to form 1,2,3-triazoles without the need for azides or metal catalysts. Although less common for this specific compound, these methods provide alternative pathways for triazole synthesis under mild conditions.

  • One-Step Reaction of Azides with β-Ketoesters:
    A patented method describes a one-step process where azides react directly with β-ketoesters in the presence of a base to yield 1,2,3-triazole carboxylic acids, which could be adapted for cyclohexylmethyl-substituted derivatives.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages Notes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cyclohexylmethyl azide + alkyne Cu(I) salts or Cu powder, RT to 80°C High regioselectivity, mild conditions, scalable Commonly used; efficient for 1,4-disubstituted triazoles
One-Pot Three-Component Synthesis Terminal alkyne + NaN₃ + β-ketoester Cu catalyst, acetic acid, 1,4-dioxane, RT High yield, functional group tolerance Enables direct formation of triazole carboxylic acids
Post-Triazole Functionalization Ester intermediates Acid/base hydrolysis, oxidation agents Enables carboxylic acid introduction Hydrolysis converts esters to acids; oxidation modifies substituents
Hydrazone Condensation Amines + α,α-dichlorotosyl hydrazones Metal-free, mild conditions Avoids azides and metals Alternative route, less common for this compound
One-Step Azide + β-Ketoester Azide + β-ketoester Base, one-step process Simple, direct synthesis Patent-protected method, adaptable

Research Findings and Considerations

  • Regioselectivity: CuAAC reactions reliably produce 1,4-disubstituted triazoles, which is critical for obtaining the desired substitution pattern in 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.

  • Reaction Conditions: Continuous-flow synthesis under controlled temperature and pressure improves safety when handling azides and allows gram-scale production with short reaction times.

  • Functional Group Compatibility: The methods tolerate various functional groups, enabling the synthesis of diversified triazole derivatives with potential biological activities.

  • Scalability: Continuous-flow methods and one-pot syntheses are scalable and suitable for industrial applications, providing efficient routes for producing triazole carboxylic acids.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms and the carboxylic acid group enable nucleophilic substitution. Key reactions include:

  • Amide Formation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like EDCI/HOBt to form triazole-4-carboxamides.

  • Esterification : Treatment with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) yields triazole-4-carboxylate esters .

Table 1: Nucleophilic Substitution Examples

Reaction TypeReagents/ConditionsProductYield (%)Reference
Amide FormationBenzylamine, EDCI/HOBt, DMF, RT1-(Cyclohexylmethyl)-4-(benzylamide)85
EsterificationMethanol, H₂SO₄, refluxMethyl triazole-4-carboxylate92

Cycloaddition Reactions

The triazole core participates in cycloaddition reactions, particularly with alkynes or azides, to form fused heterocycles. For example:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts (e.g., CuSO₄/NaAsc) to generate bis-triazole derivatives .

Table 2: Cycloaddition Reaction Data

SubstrateCatalyst SystemProductRegioselectivityReference
Propargyl alcoholCuSO₄/NaAsc, H₂O/t-BuOHBis-triazole fused derivative1,4-Disubstituted
PhenylacetyleneCuI, DIPEA, MeOH1,4-Diaryl-triazole hybrid>95%

Acid Derivative Formation

The carboxylic acid group undergoes standard transformations:

  • Anhydride Synthesis : Reacts with acetic anhydride to form mixed anhydrides.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to the primary alcohol (triazole-4-methanol).

Mechanistic Insight:

The cyclohexylmethyl group introduces steric hindrance, slowing reaction kinetics in bulkier substrates (e.g., tert-butanol esterification) .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

  • Copper Complexes : Forms stable complexes with Cu(II) in aqueous media, confirmed by UV-Vis and ESR spectroscopy .

  • Palladium Catalysis : Participates in Suzuki-Miyaura couplings when functionalized with aryl boronic acids .

Table 3: Metal Complex Stability Constants

Metal IonLog K (Stability Constant)ConditionsReference
Cu²⁺8.2 ± 0.3pH 7.4, 25°C
Pd²⁺6.9 ± 0.2DMF/H₂O (1:1), 60°C

Decarboxylation and Thermal Stability

Thermogravimetric analysis (TGA) shows decarboxylation above 200°C, releasing CO₂ and forming 1-(cyclohexylmethyl)-1H-1,2,3-triazole. Microwave-assisted decarboxylation with Pd/C achieves >90% conversion .

Biological Activity and Functionalization

  • Antifungal Activity : Analogues inhibit Candida albicans growth (MIC = 8 µg/mL) by binding fungal cytochrome P450 enzymes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is its role as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds with triazole moieties can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Case Study: Antifungal Properties
In a study published in the Journal of Medicinal Chemistry, derivatives of triazole were synthesized and tested against fungal strains. The results demonstrated that specific substitutions on the triazole ring enhanced antifungal activity. The compound's efficacy was attributed to its ability to disrupt fungal cell membrane integrity .

Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. A study found that compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biochemical pathways in pests. Research indicates that triazole derivatives can act as fungicides by inhibiting ergosterol biosynthesis in fungal pathogens .

Case Study: Efficacy Against Crop Diseases
A field study evaluated the effectiveness of triazole-based pesticides on crops affected by fungal infections. The results indicated a significant reduction in disease incidence when treated with formulations containing this compound. This highlights its potential as a viable option for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity for its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Compound Substituent Biological Activity Key Properties Synthesis Method Ref.
This compound Cyclohexylmethyl (1-position) Not explicitly reported (predicted antimicrobial potential) High lipophilicity (logP ~2.5 estimated); rigid cyclohexyl group enhances stereochemical stability Likely CuAAC (click chemistry)
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl (1-position) Antibacterial (Gram-positive/-negative, Vibrio cholerae) Kink-like X-ray structure (phenyl-triazole dihedral: 90°); moderate solubility CuAAC with 2-aminophenyl azide
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl (1-position), formyl (5-position) Not reported; potential for metal chelation/tautomerism Exists as cyclic hemiacetal tautomer (20% in solution); planar structure enhances π-π stacking Base-catalyzed triazole formation
1-(m-Tolyl)-1H-1,2,3-triazole-4-carboxamide m-Tolyl (1-position), carboxamide (4-position) CFTR potentiator/inhibitor (IC₅₀: ~3–4 μM) Improved solubility vs. carboxylic acid; carboxamide enables hydrogen bonding Amide coupling
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid 2,6-Difluorobenzyl (1-position) Antimicrobial (peptide conjugate) Hydrophobic/electron-withdrawing substituents enhance membrane interaction CuAAC with difluorobenzyl azide
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid Cyclohexyl (1-position) Not reported Lower flexibility vs. cyclohexylmethyl; molecular weight: 195.22 g/mol CuAAC with cyclohexyl azide

Key Observations:

Substituent Effects on Bioactivity: The 2-aminophenyl derivative exhibits broad-spectrum antibacterial activity due to its kink-like conformation, which may disrupt bacterial membrane integrity . In contrast, the cyclohexylmethyl group’s hydrophobicity could enhance interactions with lipid bilayers, though direct antimicrobial data are lacking. The 5-formyl analog () demonstrates tautomerism, which may influence reactivity in metal-binding or dye-synthesis applications .

Solubility: Carboxamide derivatives () show higher aqueous solubility than carboxylic acids, critical for oral bioavailability .

Synthetic Accessibility :

  • Click chemistry (CuAAC) is the predominant method for 1,4-disubstituted triazoles . Bulkier substituents (e.g., cyclohexylmethyl) may require optimized reaction conditions to mitigate steric hindrance.

Structural Insights: X-ray data for the 2-aminophenyl derivative reveals a perpendicular phenyl-triazole orientation, which is absent in aliphatic-substituted analogs like the target compound . This conformational difference may impact target binding specificity.

Biological Activity

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1333542-85-0) is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • Structure : The triazole ring confers unique properties that enhance its interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity : The triazole scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines.
    • Mechanism of Action : The compound may induce apoptosis in cancer cells through the disruption of mitochondrial membrane potential and DNA damage without direct DNA intercalation .
  • Antimicrobial Properties : Triazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Their mechanism often involves inhibition of key enzymes or disruption of cell membrane integrity.
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Synthesis

The synthesis of this compound typically involves:

  • Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form the triazole ring.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved through various synthetic routes involving carboxylation agents.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerLeukemia cell linesInduces apoptosis; GI50 ~ 0.15 μM
AntimicrobialVarious bacterial strainsInhibition of growth
Anti-inflammatoryIn vitro modelsReduction in pro-inflammatory markers

Detailed Research Findings

A study reported that derivatives of triazole compounds exhibited high cytotoxicity against several cancer cell lines, including CAKI-1 (kidney cancer) and LOX IMVI (melanoma) cells. The compound induced significant morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing .

In another investigation focused on the anti-inflammatory properties, triazoles were shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory conditions .

Q & A

Q. Advanced Research Focus

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict regioselectivity and transition states for derivatization .
  • Molecular Docking : Screens derivatives against target proteins (e.g., enzymes) to prioritize synthesis .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the triazole) with biological activity .

What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tetrazole vs. carboxylic acid groups) on bioactivity .
    • Example: Tetrazole analogs () show anticonvulsant activity, while carboxylic acid derivatives may exhibit anti-inflammatory properties due to hydrogen-bonding interactions.
  • Dose-Response Studies : Confirm whether discrepancies arise from concentration-dependent effects .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Advanced Research Focus

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity and skin/eye irritation risks .
  • Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at 2–8°C to prevent degradation .

What key functional groups influence the compound’s physicochemical properties?

Q. Basic Research Focus

  • Triazole Ring : Enhances metabolic stability and π-π stacking in protein binding .
  • Carboxylic Acid : Increases hydrophilicity (logP reduction) and enables salt formation for solubility .
  • Cyclohexylmethyl Group : Contributes to lipophilicity and steric bulk, affecting membrane permeability .

How can challenges in isolating reactive intermediates during synthesis be addressed?

Q. Advanced Research Focus

  • Protective Groups : Temporarily protect the carboxylic acid (e.g., as methyl ester) to prevent side reactions during triazole formation .
  • Workup Optimization : Use acid-base extraction to isolate intermediates (e.g., ester hydrolysis under controlled pH) .

What spectroscopic techniques are most effective for purity assessment?

Q. Advanced Research Focus

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted azide) .
  • Elemental Analysis : Validates empirical formula (C₁₁H₁₆N₄O₂) .
  • Melting Point Analysis : Sharp melting range (e.g., 180–182°C) indicates crystallinity and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

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